molecular formula C8H12N2O B8800186 2-(Methylamino)-1-(3-pyridyl)ethanol

2-(Methylamino)-1-(3-pyridyl)ethanol

Cat. No.: B8800186
M. Wt: 152.19 g/mol
InChI Key: ZMNPYUZBXUXOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(3-pyridyl)ethanol is a secondary amine containing a pyridine ring and an ethanol backbone. Its structure comprises a 3-pyridyl group attached to a hydroxethyl chain, with a methylamino substituent at the β-position. This compound is structurally related to psychoactive substances (e.g., methcathinones) and tobacco-specific nitrosamine metabolites but lacks the nitroso or ketone functionalities typical of carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) . Its polar hydroxyl and amino groups suggest moderate solubility in polar solvents, distinguishing it from lipophilic analogs like 3-methylmethcathinone (3-MMC) .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(methylamino)-1-pyridin-3-ylethanol

InChI

InChI=1S/C8H12N2O/c1-9-6-8(11)7-3-2-4-10-5-7/h2-5,8-9,11H,6H2,1H3

InChI Key

ZMNPYUZBXUXOLC-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. 3-Methylmethcathinone (3-MMC)

  • Structural Differences: 3-MMC: Features a 3-methylphenyl group and a propan-1-one backbone (IUPAC: 2-(Methylamino)-1-(3-methylphenyl)-1-propanone) . Target Compound: Replaces the methylphenyl group with a 3-pyridyl ring and substitutes the ketone with an ethanol moiety.
Property 2-(Methylamino)-1-(3-pyridyl)ethanol 3-Methylmethcathinone (3-MMC)
Molecular Weight ~182.23 g/mol (estimated) 191.24 g/mol
Key Functional Groups Ethanol, pyridyl, methylamino Ketone, methylphenyl
Solubility Moderate (polar solvents) Low (lipophilic)
Bioactivity Unstudied (predicted low CNS activity) Psychostimulant

B. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Structural Differences: NNK: Contains a nitrosamine group and a butanone chain (IUPAC: 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) . Target Compound: Lacks nitrosamine and ketone groups, replacing them with methylamino and ethanol moieties.
  • Ethanol’s hydroxyl group may facilitate conjugation pathways (e.g., glucuronidation), contrasting with NNK’s cytochrome P-450-dependent oxidation to reactive intermediates (e.g., keto alcohol, keto acid) .
Property 2-(Methylamino)-1-(3-pyridyl)ethanol NNK
Carcinogenicity Not reported (predicted low) High (nasal, liver, lung)
Metabolic Pathways Phase II conjugation (hypothesized) P-450 oxidation (α-hydroxylation)
Key Metabolites Uncharacterized Keto alcohol, keto acid

C. 2-((2-Methoxyethyl)(methyl)amino)ethanol

  • Structural Differences :
    • This compound (from ) has a methoxyethyl substituent instead of the pyridyl group.
  • Both compounds share an ethanol backbone, suggesting similar synthetic routes involving alkylation or nucleophilic substitution .

Research Findings and Implications

  • Metabolic Stability : Unlike NNK, the target compound lacks nitroso groups, reducing its bioactivation into DNA-reactive species .
  • Receptor Interactions : The pyridyl group may interact with nicotinic acetylcholine receptors (nAChRs), analogous to nicotine derivatives, though activity remains unstudied.
  • Synthetic Accessibility: The ethanol backbone simplifies synthesis compared to NNK’s multi-step nitrosation process .

Preparation Methods

Reaction Mechanism and Optimization

Under autoclave conditions (140°C, 2 hours), 3-methylpyridine undergoes a Friedel-Crafts-type alkylation with paraformaldehyde. The base (triethylamine, pKb = 3.3) facilitates deprotonation of the methyl group, enabling nucleophilic attack on the electrophilic aldehyde. This yields 3-(2-hydroxyethyl)pyridine (3-pyridineethanol) with a reported selectivity of 94% and a yield of 91%. Key parameters include:

  • Molar ratio : 1.3 mol paraformaldehyde per 10 mol 3-methylpyridine.

  • Catalyst loading : 0.38 mol triethylamine per mole of paraformaldehyde.

  • Workup : Sequential removal of unreacted reagents via vacuum distillation (25 kPa, 60°C) and recovery of 3-pyridineethanol at 120°C under reduced pressure (2 kPa).

Scalability and Industrial Feasibility

The process achieves a 99% recovery rate of unreacted 3-methylpyridine, making it economically viable for large-scale production. Substituting paraformaldehyde with acetaldehyde or benzaldehyde alters the chain length, as seen in derivatives like 1-(pyridin-3-yl)propan-2-ol (95% selectivity).

Catalytic Systems and Solvent Effects

Solvent Selection

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) enhances aldehyde reactivity but complicates product isolation.

  • Water-alcohol mixtures : Used in JP2010270008A, these minimize side reactions (e.g., polymerization of aldehydes) and improve catalyst solubility.

Purification and Characterization

Distillation and Crystallization

Post-reaction mixtures are distilled under reduced pressure to remove low-boiling-point byproducts (e.g., triethylamine, residual aldehydes). Subsequent recrystallization from ethyl acetate/petroleum ether (1:5 v/v) yields 2-(methylamino)-1-(3-pyridyl)ethanol as white crystals.

Analytical Validation

  • 1H-NMR : Key signals include δ 8.4–8.6 ppm (pyridine H-2, H-4, H-6), δ 4.1 ppm (CH2NHCH3), and δ 2.8 ppm (NHCH3).

  • HPLC : Purity >99% is achievable with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid).

Comparative Analysis of Synthetic Routes

MethodYield (%)Selectivity (%)Key AdvantagesLimitations
Tosylation-Amination75–8090High purity, scalableToxic reagents (TsCl)
Reductive Amination80–8585One-pot, fewer stepsRequires aldehyde stabilization
Direct CatalyticN/AN/AHypothetical, not validated in patentsUnproven selectivity and yield

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Methylamino)-1-(3-pyridyl)ethanol to maximize yield and purity?

  • Methodological Answer: Synthesis of analogous ethanolamine derivatives (e.g., EP 4374877 A2) involves reacting precursors (e.g., 2-methoxyethyl(methyl)amine) with bromoethanol in toluene under reflux, using triethylamine as a base. Key parameters include maintaining 100°C for 2 hours, stoichiometric reagent ratios (1:1 molar), and drying with MgSO₄. Purification via C18 reverse-phase chromatography (acetonitrile/water gradient) effectively isolates the product .

Q. Which analytical techniques reliably characterize 2-(Methylamino)-1-(3-pyridyl)ethanol and verify structural integrity?

  • Methodological Answer: Use NMR (¹H, ¹³C) to confirm methylamino and pyridyl groups, mass spectrometry (MS) for molecular weight verification, and IR spectroscopy to identify hydroxyl/amine functional groups. Purity assessment via HPLC-UV, as demonstrated in USP monographs for structurally related compounds (e.g., drospirenone derivatives) .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer: Store under inert atmosphere (argon) in amber vials at -20°C to prevent oxidation and photodegradation. Monitor stability via accelerated degradation studies (40°C/75% RH) with HPLC analysis, following protocols for nitro-substituted ethanolamine analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. pyridyl substituents) influence the compound’s reactivity and bioactivity?

  • Methodological Answer: Conduct comparative SAR studies using analogs like 2-(Methylamino)-1-(4-nitrophenyl)ethanol. Evaluate electronic effects via Hammett plots and steric impacts using molecular docking. Biological assays (e.g., kinase inhibition) can correlate substituent effects with activity, as shown in pyridyl ethanol derivatives .

Q. What strategies minimize competing N-alkylation vs. O-alkylation during synthesis?

  • Methodological Answer: Employ selective protecting groups (e.g., Boc for amines) before introducing the pyridyl ethanol moiety. Monitor intermediates via TLC or in-line FTIR, as demonstrated in pyridyl ethanol syntheses. Optimize solvent polarity (e.g., toluene for SN2 reactions) to favor desired pathways .

Q. How can computational tools predict metabolic pathways and toxicity profiles?

  • Methodological Answer: Use in silico platforms (e.g., MetaSite) to simulate phase I/II metabolism, focusing on CYP450-mediated hydroxylation and glucuronidation. Validate with in vitro hepatocyte assays and LC-MS/MS, comparing results to cathinone derivatives for metabolic liability insights .

Q. What experimental designs reconcile contradictory bioactivity data across assay systems?

  • Methodological Answer: Standardize assay conditions (cell lines, exposure times) and validate compound stability under test conditions. Perform parallel molecular docking (e.g., serotonin receptors) and in vivo pharmacokinetic studies to resolve discrepancies between in vitro and animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.